BMS-358233

Lck kinase Binding affinity Structure-activity relationship

BMS-358233 is a benzothiazole-based small molecule that acts as a potent and selective inhibitor of the lymphocyte-specific kinase Lck (p56lck). It is characterized by a high binding affinity (Ki: 540 pM) and inhibits Lck enzymatic activity with an IC50 of 1 nM.

Molecular Formula C25H25ClN6O2S
Molecular Weight 509.0 g/mol
CAS No. 601519-75-9
Cat. No. B1667205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-358233
CAS601519-75-9
SynonymsBMS-358233;  BMS 358233;  BMS358233;  UNII-44U9QY574F;  44U9QY574F.
Molecular FormulaC25H25ClN6O2S
Molecular Weight509.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC4=NC(=NC(=C4)C)NCC5CCCO5
InChIInChI=1S/C25H25ClN6O2S/c1-14-5-3-7-18(26)22(14)32-23(33)16-8-9-19-20(12-16)35-25(29-19)31-21-11-15(2)28-24(30-21)27-13-17-6-4-10-34-17/h3,5,7-9,11-12,17H,4,6,10,13H2,1-2H3,(H,32,33)(H2,27,28,29,30,31)/t17-/m1/s1
InChIKeyQONHZAOUSLDLOE-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-358233 (CAS 601519-75-9) - A High-Potency Lck Inhibitor for T-Cell Immunology Research


BMS-358233 is a benzothiazole-based small molecule that acts as a potent and selective inhibitor of the lymphocyte-specific kinase Lck (p56lck) [1]. It is characterized by a high binding affinity (Ki: 540 pM) and inhibits Lck enzymatic activity with an IC50 of 1 nM [1][2]. This compound also demonstrates robust functional activity in cellular models, effectively inhibiting T-cell proliferation with an IC50 of 262 nM [1][2].

BMS-358233 Procurement: Why Another Lck Inhibitor Is Not a Direct Substitute


While multiple small molecules are described as Lck inhibitors, their biochemical and cellular potency, kinase selectivity profiles, and physical properties can vary substantially [1][2]. These differences directly impact experimental outcomes and the potential to translate findings across models. Therefore, substituting BMS-358233 with an alternative Lck inhibitor without careful cross-validation is scientifically unsound and can lead to non-reproducible data. The following evidence quantifies key parameters where BMS-358233 differentiates itself from close chemical analogs and other tool compounds.

BMS-358233 (CAS 601519-75-9) Quantitative Differentiation from Key Comparators


Sub-Nanomolar Binding Affinity (Ki) Differentiates BMS-358233 from a Close Analog

BMS-358233 exhibits a 540 pM Ki for the Lck kinase, which is >10-fold more potent than its close structural analog BMS-350751 (Ki ~6 nM) [1]. This difference in intrinsic binding affinity is a key differentiator, particularly for studies requiring maximal target engagement at low concentrations [1].

Lck kinase Binding affinity Structure-activity relationship

Potent Inhibition of Lck Enzymatic Activity Places BMS-358233 in a Favorable Potency Class

BMS-358233 inhibits Lck with an IC50 of 1 nM, placing it among the most potent Lck inhibitors reported [1]. This level of potency is significantly greater than that of many earlier-generation tool compounds, such as A-420983 (IC50 = 37 nM) , and is comparable to or better than other ultra-potent clinical and tool compounds like PP2 (IC50 = 4 nM) and dasatinib (IC50 = 0.4 nM) [2].

Lck kinase Enzymatic assay Potency ranking

Cellular T-Cell Proliferation Assay Confirms Functional Activity Distinct from Inactive Analog

In a cellular model of T-cell activation, BMS-358233 inhibits T-cell proliferation with an IC50 of 262 nM [1]. This functional activity distinguishes it from a close analog, BMS-358186, which was reported to be inactive in this assay (IC50 > 1 µM) [1]. This demonstrates that small structural modifications within the same series can dramatically impact cell-based efficacy, a critical factor for studies extending beyond isolated biochemical assays.

T-cell biology Functional assay Immunosuppression

High Calculated Lipophilicity Suggests Different Physicochemical Profile Compared to Less Potent Analogs

The calculated partition coefficient (XLogP3-AA) for BMS-358233 is 5.8 [1]. This is a significant increase in lipophilicity compared to its less potent analog BMS-358186, which has a lower XLogP3-AA [2]. This property can influence membrane permeability, solubility, and protein binding, which are critical considerations for in vitro assay design and in vivo pharmacokinetics.

Physicochemical properties Lipophilicity Drug-likeness

Optimal Research and Industrial Applications for BMS-358233 (CAS 601519-75-9)


Mechanistic Studies of Lck-Dependent T-Cell Receptor Signaling Pathways

The high binding affinity (Ki 540 pM) and potent enzymatic inhibition (IC50 1 nM) of BMS-358233 [1] make it an ideal tool compound for detailed mechanistic studies of early T-cell receptor signaling. Its robust potency allows for clear target engagement and pathway modulation at low concentrations, which is critical for dissecting the immediate and specific roles of Lck without confounding off-target effects. This scenario is supported by the compound's strong performance in a primary human T-cell proliferation assay (IC50 262 nM) [1].

Use as a High-Potency Reference Standard in Lck Biochemical and Cellular Assays

Given its well-characterized and sub-nanomolar binding affinity, BMS-358233 is an excellent candidate for use as a positive control or reference standard in Lck enzymatic assays, binding studies, and cell-based T-cell activation assays. Its >10-fold higher potency over the analog BMS-350751 [1] and its clear functional activity over the inactive analog BMS-358186 [1] provide distinct benchmarks for assay validation and high-throughput screening campaigns.

In Vitro Studies of T-Cell-Mediated Autoimmunity and Inflammation

The functional inhibition of T-cell proliferation (IC50 262 nM) [1] positions BMS-358233 as a valuable reagent for exploring the role of Lck in ex vivo models of autoimmune diseases and inflammation. Researchers can utilize this compound to establish proof-of-concept for Lck as a therapeutic target in disease-relevant cellular contexts, leveraging its proven ability to suppress T-cell activation [1].

Comparative Profiling Against Other Kinase Inhibitors with Lck Activity

BMS-358233, with its distinct potency profile (IC50 1 nM vs. dasatinib 0.4 nM, PP2 4 nM, A-420983 37 nM) [1], is a valuable component for comparative kinase inhibitor profiling studies. Its high potency and specific Lck targeting make it a useful tool for dissecting the contributions of Lck versus other kinases (e.g., Src, Fyn) in complex signaling networks and cellular processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-358233

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.